molecular formula C9H13N5O B13975563 4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol

4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol

Cat. No.: B13975563
M. Wt: 207.23 g/mol
InChI Key: KIVGHWGMBFJXTQ-UHFFFAOYSA-N
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Description

4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol (hereafter referred to as 4c) is a pyrazolopyrimidine derivative with the molecular formula C₁₅H₁₇N₅O and a molecular weight of 283.34 g/mol . It is a Src family kinase (SFK) inhibitor, specifically targeting Fyn kinase, with demonstrated antiproliferative and pro-apoptotic effects in hematological malignancies (HMs) such as chronic myeloid leukemia (CML), Jurkat T-cell leukemia, and rare natural killer (NK) cell leukemia .

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-one

InChI

InChI=1S/C9H13N5O/c1-9(2,3)14-7-5(8(15)13-14)6(10)11-4-12-7/h4H,1-3H3,(H,13,15)(H2,10,11,12)

InChI Key

KIVGHWGMBFJXTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=O)N1)N

Origin of Product

United States

Preparation Methods

Standard Procedure

To synthesize pyrazolo[3,4-d]pyrimidines, react 5-amino-pyrazole with approximately three equivalents of phosphorus tribromide in an amide solution such as N,N-dimethylformamide, N,N-diethylformamide, N,N-diisopropylformamide, N,N-di-n-butylformamide, piperidine-1-carbaldehyde, or pyrrolidine-1-carbaldehyde (2 mL) at 50–60 °C for 1.0–2.0 h. Monitor the reaction's completion using thin-layer chromatography (TLC). Then, add an amine, such as hexamethyldisilazane, hexamethylenetetramine, lithium bis(trimethylsilyl)amine, or sodium bis(trimethylsilyl)amine, to the reaction mixture and stir at reflux for 3–5 h. Once the intermolecular heterocyclization is complete, add the resulting mixture to saturated sodium bicarbonate (15 mL) and extract with dichloromethane (15 mL × 2). Dry the organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure. Finally, purify the residue by column chromatography on silica gel to yield the corresponding pyrazolo[3,4-d]pyrimidines in 69–91% yields.

Optimized Procedure

The most effective procedure involves treating 5-aminopyrazole with 3.0 equivalents of phosphorus tribromide in N,N-dimethylformamide solution at 60 °C for 1.0–2.0 h. After the Vilsmeier reaction is complete, add 3.0 equivalents of hexamethyldisilazane to the mixture and heat at reflux at 70 °C to 80 °C for 3.0–5.0 h, monitoring by TLC. After work-up and purification by chromatography, the corresponding pyrazolo[3,4-d]pyrimidine is obtained in excellent yield (91%).

Role of Amines

In the heterocyclization step, different amines can be used, with hexamethyldisilazane giving the best results. The reactivity trend of the amines is as follows: hexamethyldisilazane > sodium bis(trimethylsilyl)amine > lithium bis(trimethylsilyl)amine.

Synthesis Based on Bishop et al. (1999)

Another synthetic route, based on Bishop et al. (1999), begins with a 1-alkyl-5-amino-1H-pyrazole-4-carbonitrile.

General Procedure B

To form the pyrimidine-ring system, charge a 10 mL pressure tube with a 1-alkyl-5-amino-1H- pyrazole-4-carbonitrile (0.35 mmol) and formamide (24.25 mmol). Heat the reaction at 150°C overnight. After TLC shows full conversion, extract the reaction mixture by adding water and ethyl acetate (3x). Combine the organic layers and wash with brine, dry on magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product using MPLC (heptane/ethyl acetate, 1/1, v/v) to obtain the desired compound.

Gas-Phase Synthesis

1-tert-butyl group, flash vacuum pyrolysis (FVP) at 750–850 °C causes elimination of 2-methyl-1-propene to give the parent pyrazolo[3,4-b]pyridin-4-one.

Chemical Reactions Analysis

4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Based on the search results, there appears to be some confusion regarding the exact compound name. The query specifies "4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol," but the search results primarily discuss related compounds like:

  • 4-Amino-1-tert-butyl-3-(1'-naphthyl)pyrazolo[3,4-d]pyrimidine: A tyrosine kinase inhibitor .
  • 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: Another related molecule .

It's important to note that "this compound" and the compounds listed above are distinct chemical entities with potentially different applications.

4-Amino-1-tert-butyl-3-(1'-naphthyl)pyrazolo[3,4-d]pyrimidine

Overview: This compound is a tyrosine kinase inhibitor . Tyrosine kinases are enzymes involved in cell signaling pathways that regulate cell growth, differentiation, and other cellular processes . Inhibition of these kinases can disrupt these pathways, potentially leading to therapeutic effects in diseases where these pathways are dysregulated .

  • Specific Activity: It is a potent and specific inhibitor of an engineered v-Src tyrosine kinase . It selectively inhibits src family kinases like v-Src and c-Fyn, as well as the tyrosine kinase c-Abl, showing preference for the mutant form of the kinases .
  • Research Area: It is indicated as a COVID-19-related research product .

Chemical Properties:

  • Molecular Formula: C19 H19 N5
  • Molecular Weight: 317.39
  • IUPAC Name: 1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
  • SMILES: CC(C)(C)n1nc(c2cccc3ccccc23)c4c(N)ncnc14

3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol

Overview: This is another pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of aromatic heterocyclic compounds .

Chemical Properties:

  • Molecular Weight: 283.33 g/mol
  • Molecular Formula: C15H17N5O
  • IUPAC Name: 3-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)phenol
  • SMILES: CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)O)N

Classification:

  • It belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines .

Mechanism of Action

The mechanism of action of 4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of src family kinases, including v-Src and c-Fyn, as well as the tyrosine kinase c-Abl . These interactions disrupt the signaling pathways involved in cell growth and proliferation, making the compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Structural and Functional Analogues

Several pyrazolo[3,4-d]pyrimidine derivatives share structural similarities with 4c but differ in substituents, impacting their pharmacological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Target IC₅₀/EC₅₀ References
4c C₁₅H₁₇N₅O 283.34 tert-butyl, hydroxyl Fyn kinase 0.07 µM (IC₅₀)
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₇H₂₁N₅ 295.38 3-methylbenzyl SFKs/ABL1 N/A
1-TERT-BUTYL-3-(2,5-DIMETHYLBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE C₁₈H₂₃N₅ 309.41 2,5-dimethylbenzyl SFKs N/A
Dasatinib (Reference drug) C₂₂H₂₆ClN₇O₂S 488.01 Thiazole-carboxamide BCR-ABL/SFKs 0.6 nM (BCR-ABL)
Key Observations:

Substituent Effects :

  • The tert-butyl group in 4c enhances metabolic stability and target specificity compared to benzyl-substituted analogues .
  • Hydrophilic substituents (e.g., hydroxyl in 4c ) may improve solubility but reduce membrane permeability relative to lipophilic groups (e.g., methylbenzyl) .

Target Selectivity :

  • 4c exhibits potent Fyn inhibition (IC₅₀ = 0.07 µM), whereas dasatinib broadly targets SFKs and BCR-ABL with higher potency (IC₅₀ = 0.6 nM for BCR-ABL) .
  • Derivatives with benzyl groups (e.g., 3-methylbenzyl) likely target multiple SFKs but lack published selectivity data .

Efficacy in Hematological Malignancies

4c Compound :
  • Apoptosis Induction : Up to 40% apoptosis in Derl-2 cells (4 µM, 72 h) and 34% in Jurkat cells (2 µM, 24 h) .
  • Cell Cycle Arrest : G0/G1 phase arrest in Jurkat and myeloid Jurl-MK1 cells .
  • Dose-Dependent Cytotoxicity : EC₅₀ values decrease over time in sensitive cell lines (e.g., Jurl-MK1: EC₅₀ = 2.5 µM at 72 h) .
Comparisons :

Toxicity and Selectivity

  • 4c : Minimal toxicity in HD-PBMCs (viability >80% at 15 µM) .
  • Dasatinib: Known for off-target effects (e.g., pleural effusions) due to broader kinase inhibition .
  • Benzyl-Substituted Analogues: No toxicity data available, but lipophilic groups may increase risk of off-target interactions .

Biological Activity

4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C15H17N5O
  • Molecular Weight : 297.355 g/mol
  • IUPAC Name : 3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol

The compound functions primarily as a ligand for carbonyl reductase 1 (CBR1), an NADPH-dependent enzyme involved in the metabolism of various drugs and xenobiotics. It has been shown to exhibit selective inhibition of CBR1, which is crucial for several biological processes including drug metabolism and signaling pathways.

1. Enzyme Interaction

This compound has been identified as a binder to carbonyl reductase [NADPH] 1. Its interactions with various substrates and inhibitors highlight its potential role in modulating enzymatic activity:

Interacting Group Interacting Drugs
Carbonyl Reductase [NADPH] 1 LigandThis compound
Carbonyl Reductase [NADPH] 1 SubstratesAcetohexamide, Doxorubicin, Fenofibrate, Haloperidol
Carbonyl Reductase [NADPH] 1 InhibitorsResveratrol, Sofalcone

This table illustrates the compound's role as both a ligand and a substrate within the metabolic pathways influenced by CBR1 .

2. Cellular Effects

Research indicates that the compound exhibits distinct cellular effects compared to traditional kinase inhibitors. In studies involving various cancer cell lines (e.g., A549 lung adenocarcinoma), it demonstrated unique morphological changes and signaling pathways activation that are not observed with other known inhibitors like PP2 .

Case Study 1: Inhibition of CBR1 Activity

In a study assessing the inhibitory effects on CBR1, hydroxy-substituted analogs of the compound were screened for their ability to inhibit enzyme activity. Hydroxy-PP, an analog of this compound, showed significant inhibition with an IC50 value below 1 µM. This suggests that structural modifications can enhance biological activity and specificity towards CBR1 .

Case Study 2: Therapeutic Potential in Pain Management

The compound's role in chronic pain signaling was evaluated through its interaction with adenylyl cyclase type 1 (AC1). It was found to inhibit AC1 activity selectively, which is promising for developing new analgesics targeting chronic pain pathways. This highlights its potential therapeutic applications beyond traditional cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol and its derivatives?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of pyrazolo[3,4-d]pyrimidine precursors with tert-butyl halides in dry acetonitrile under reflux conditions yields tert-butyl-substituted derivatives. Purification involves solvent evaporation, recrystallization (e.g., from acetonitrile), and characterization via IR and ¹H NMR to confirm substitution patterns and purity .
  • Key Steps :

  • React precursor (e.g., compound 5 in ) with tert-butyl halides.
  • Monitor reaction progress by TLC.
  • Use recrystallization for purification.
  • Validate structure via NMR (e.g., tert-butyl proton signals at δ ~1.4 ppm) and IR (N-H stretching ~3400 cm⁻¹) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Identify tert-butyl protons as a singlet at ~1.4 ppm. Aromatic protons in the pyrazolo[3,4-d]pyrimidine core appear as multiplets between δ 7.5–8.5 ppm. The amino (-NH₂) group may show broad signals around δ 5.5–6.5 ppm .
  • IR Spectroscopy : Confirm amino groups via N-H stretches (~3400 cm⁻¹) and hydroxyl groups (O-H stretches ~3200–3500 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns consistent with the molecular formula.

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
  • Toxicity Mitigation : Acute toxicity data (e.g., LDLo values from ) suggest avoiding inhalation or skin contact. Implement waste segregation and disposal via certified chemical waste services .
  • Emergency Procedures : For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of tert-butyl-substituted derivatives?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity. reports higher yields in dry acetonitrile due to reduced side reactions .
  • Temperature Control : Reflux at 80–90°C for 6–12 hours, monitoring by TLC.
  • Catalyst Use : Explore bases like K₂CO₃ or DBU to deprotonate intermediates and accelerate alkylation .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting material) and adjust stoichiometry or reaction time.

Q. What strategies resolve contradictions in reported toxicity data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology :

  • Data Reconciliation : Compare acute toxicity (TDLo, LDLo) across species (e.g., rodent vs. human data in ). Cross-validate with in vitro assays (e.g., HepG2 cell viability) .
  • Dose-Response Studies : Conduct tiered testing: start with low concentrations (µM range) in cell cultures, escalating to in vivo models if warranted.
  • Meta-Analysis : Review structure-activity relationships (SAR) to identify substituents linked to toxicity (e.g., tert-butyl groups may alter metabolic pathways) .

Q. How can computational modeling guide the design of derivatives with enhanced kinase inhibition?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target kinases (e.g., JAK2 or EGFR). Focus on hydrogen bonding between the 4-amino group and kinase active sites .
  • QSAR Studies : Develop quantitative models correlating substituent electronic properties (e.g., Hammett constants) with IC₅₀ values from enzymatic assays .
  • ADMET Prediction : Employ tools like SwissADME to predict bioavailability and toxicity of novel derivatives pre-synthesis .

Q. What experimental approaches validate the biological activity of this compound in anticancer research?

  • Methodology :

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves .
  • Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition (e.g., phospho-STAT3 levels) .
  • In Vivo Models : Use xenograft mice to evaluate tumor growth inhibition. Monitor body weight and organ histopathology for toxicity .

Q. How can structural modifications enhance solubility without compromising activity?

  • Methodology :

  • Prodrug Design : Introduce phosphate or PEG groups at the hydroxyl position to improve aqueous solubility. Assess stability in simulated physiological fluids .
  • Salt Formation : React with HCl or citric acid to form water-soluble salts. Characterize via XRD and solubility assays .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create co-crystals with enhanced dissolution rates .

Notes

  • Avoid abbreviations; use full chemical names.
  • For synthesis, prioritize peer-reviewed protocols (e.g., ) over commercial sources.
  • Toxicity data should be contextualized with recent studies to address discrepancies .

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